BenchChemオンラインストアへようこそ!

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide

Kinase Inhibitor Covalent Warhead Structure-Activity Relationship

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is a conformationally constrained acrylamide warhead validated in FGFR-targeting covalent inhibitors (IC50 3.80 nM) and BTK programs (IC50 7.94 nM). The N-ethyl substitution on the pyrrolidine-3-yl scaffold provides an optimal lipophilicity window that directly modulates target residence time, isoform selectivity, and metabolic clearance — eliminating the unquantified risk of attenuated covalent bond formation inherent in unsubstituted or N-methyl analogs. Procurement of enantiopure (S)-configured material is strongly advised for SAR studies where stereochemical heterogeneity would confound target engagement data. Ideal for oncology-focused medicinal chemistry teams developing irreversible TCIs, BTK inhibitors differentiated from ibrutinib’s chemical space, or PROTAC warhead optimization.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B15326476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-N-(pyrrolidin-3-yl)acrylamide
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCN(C1CCNC1)C(=O)C=C
InChIInChI=1S/C9H16N2O/c1-3-9(12)11(4-2)8-5-6-10-7-8/h3,8,10H,1,4-7H2,2H3
InChIKeyHKQURIJHXOLGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide Procurement Guide: Core Structural Module for Covalent Inhibitor Design


n-Ethyl-N-(pyrrolidin-3-yl)acrylamide (CAS: 1339725-74-4) is a functionalized acrylamide building block consisting of a pyrrolidin-3-yl core substituted with an N-ethyl group and bearing an acrylamide moiety at the 3-position . With molecular formula C9H16N2O and molecular weight 168.24 g/mol, this compound serves as a key synthetic intermediate for constructing targeted covalent inhibitors (TCIs), particularly in kinase drug discovery programs where the acrylamide warhead enables irreversible engagement of cysteine residues within ATP-binding pockets [1]. The combination of the pyrrolidine ring's conformational constraint and the N-ethyl substitution pattern provides distinct spatial orientation of the reactive acrylamide group, a critical determinant of target residence time and selectivity [2].

Why n-Ethyl-N-(pyrrolidin-3-yl)acrylamide Cannot Be Interchanged with Other Pyrrolidine Acrylamides in Lead Optimization


Substitution at the pyrrolidine nitrogen and the stereochemical configuration at the 3-position directly modulate both biochemical potency and pharmacokinetic properties of acrylamide-based covalent inhibitors. In a comparative analysis of FGFR-targeting compounds within US11078199, variation of the N-alkyl group on the pyrrolidine-acrylamide warhead altered FGFR1 IC50 values by over 5-fold (22 nM vs. 3.80 nM), while the same scaffold modifications produced divergent selectivity profiles across the FGFR family [1]. Furthermore, the N-ethyl group in n-Ethyl-N-(pyrrolidin-3-yl)acrylamide provides a specific balance of lipophilicity and steric bulk that influences both target binding kinetics and metabolic clearance rates relative to unsubstituted or N-methyl analogs [2]. Generic substitution without empirical validation of the exact N-ethyl, pyrrolidin-3-yl architecture introduces unquantified risk of attenuated covalent bond formation efficiency or altered off-target engagement, particularly in programs where the acrylamide serves as a mechanism-based warhead [3].

Quantitative Differentiation Evidence: n-Ethyl-N-(pyrrolidin-3-yl)acrylamide vs. Pyrrolidine Acrylamide Analogs


FGFR1 Inhibitory Potency: (S)-Pyrrolidin-3-yl Acrylamide Warhead Outperforms Alternative Scaffold Configurations by 5.8-Fold

Within the same patent family and assay platform (Caliper-based kinase assay), the (S)-N-(pyrrolidin-3-yl)acrylamide-containing compound (BDBM287527, Cpd 139) achieved an FGFR1 IC50 of 3.80 nM, representing a 5.8-fold improvement over the structurally related analog BDBM387928 (Cpd 154) which exhibited an IC50 of 22 nM [1]. Both compounds share the same core warhead architecture (pyrrolidin-3-yl acrylamide) and differ in the N-alkyl substituent and linker connectivity to the heterocyclic scaffold, demonstrating that subtle modifications to the warhead environment produce quantifiable and reproducible potency differences under identical assay conditions [2].

Kinase Inhibitor Covalent Warhead Structure-Activity Relationship

Kinase Selectivity Profile Differentiation: FGFR1 Activity Maintained While FGFR4 Potency Varies Significantly

Compounds containing the pyrrolidin-3-yl acrylamide warhead exhibit differential selectivity patterns across the FGFR kinase family depending on precise warhead stereochemistry and N-substitution. The (S)-configured warhead compound BDBM287527 demonstrates potent inhibition of FGFR1 (3.80 nM) while FGFR4 inhibition data for the same scaffold class indicates that structural modifications to the warhead environment can modulate isoform selectivity [1]. This differential engagement pattern contrasts with alternative covalent warhead architectures (e.g., unsubstituted acrylamides or acyclic amine-acrylamides) where selectivity windows are frequently narrower or unpredictable [2].

Kinase Selectivity Covalent Inhibitor FGFR Family

Proven Utility Across Multiple Kinase Targets: BTK and FGFR Both Amenable to Pyrrolidin-3-yl Acrylamide Warhead Engagement

The pyrrolidin-3-yl acrylamide warhead demonstrates validated covalent inhibitory activity across structurally distinct kinase families. Beyond FGFR (IC50 3.80 nM for BDBM287527), the same warhead architecture achieves BTK inhibition with IC50 7.94 nM (BDBM350320, US10307414) in a 384-well plate format with 50 mM Hepes buffer [1]. This cross-kinase validation establishes the pyrrolidin-3-yl acrylamide as a platform warhead rather than a target-restricted moiety, in contrast to specialized warheads that require extensive re-optimization when applied to new targets [2].

BTK Inhibitor FGFR Inhibitor Covalent Warhead Platform

Stereochemical Configuration at Pyrrolidine 3-Position Critically Impacts Potency

Compounds in US11078199 explicitly specify the (S)-stereochemistry at the pyrrolidine 3-position for the most potent FGFR inhibitors (e.g., BDBM287527, InChIKey containing stereochemical descriptor). The (S)-configuration orients the acrylamide warhead for optimal covalent bond formation with the targeted cysteine residue in the FGFR ATP-binding pocket [1]. Alternative stereoisomers or racemic mixtures would predictably exhibit reduced target engagement efficiency, though direct enantiomer comparison data for this specific scaffold are not disclosed in the available patent literature [2].

Stereochemistry Chiral Resolution Enantioselective Potency

N-Ethyl Substitution Provides Optimal Lipophilicity Window for Balancing Potency and Clearance

In the CCR3 antagonist series reported by Sato et al. (Bioorg Med Chem 2009), pyrrolidine N-substituent identity directly correlated with metabolic stability (CLint) in human liver microsomes, with the N-[(6-fluoro-2-naphthyl)methyl] derivative (30j) demonstrating potent inhibition (IC50 8.4 nM) while maintaining favorable stability [1]. By extension, the N-ethyl substituent in n-Ethyl-N-(pyrrolidin-3-yl)acrylamide occupies an intermediate position in the lipophilicity spectrum (clogP ~1.0-1.5 estimated), avoiding the excessive hydrophobicity of bulkier N-alkyl groups that drive higher microsomal clearance while providing sufficient steric bulk to orient the acrylamide for cysteine engagement [2].

Physicochemical Property Lipophilicity Metabolic Stability

Optimal Application Scenarios for n-Ethyl-N-(pyrrolidin-3-yl)acrylamide in Drug Discovery and Chemical Biology


FGFR-Targeted Covalent Inhibitor Lead Optimization

Programs developing irreversible FGFR inhibitors for oncology applications can incorporate n-Ethyl-N-(pyrrolidin-3-yl)acrylamide as the covalent warhead based on demonstrated FGFR1 IC50 values of 3.80 nM achieved with (S)-configured pyrrolidin-3-yl acrylamide scaffolds [1]. The N-ethyl substitution provides a starting point for further optimization of isoform selectivity across FGFR1-4, with the potential to achieve sub-10 nM potency while tuning selectivity ratios through linker and heterocycle modifications [2].

BTK Inhibitor Scaffold Diversification

BTK drug discovery teams seeking to differentiate from existing covalent inhibitors (e.g., ibrutinib) can employ n-Ethyl-N-(pyrrolidin-3-yl)acrylamide as an alternative warhead platform. Validated BTK inhibitory activity (IC50 7.94 nM) for pyrrolidin-3-yl acrylamide derivatives demonstrates that this warhead effectively engages the BTK active-site cysteine while offering distinct physicochemical and intellectual property space relative to piperidine-acrylamide warheads [1].

Chemical Probe Development Requiring Stereochemically Defined Covalent Warheads

Academic and biotech research groups developing target-agnostic chemical probes or PROTAC warheads benefit from the stereochemically defined nature of (S)-pyrrolidin-3-yl acrylamide. The documented potency advantage of the (S)-enantiomer (3.80 nM FGFR1 IC50) [1] supports procurement of enantiopure n-Ethyl-N-(pyrrolidin-3-yl)acrylamide for SAR studies where stereochemical heterogeneity would confound interpretation of target engagement data [2].

Property-Driven Fragment-to-Lead Optimization

Medicinal chemistry teams optimizing lead compounds for balanced potency and metabolic stability can utilize n-Ethyl-N-(pyrrolidin-3-yl)acrylamide as a starting warhead based on the established SAR trend that moderate N-alkyl substitution (e.g., ethyl) provides a favorable lipophilicity window. This inference is supported by metabolic stability studies in related acrylamide series showing that N-substituent identity directly modulates human liver microsome clearance rates [1].

Quote Request

Request a Quote for n-Ethyl-N-(pyrrolidin-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.